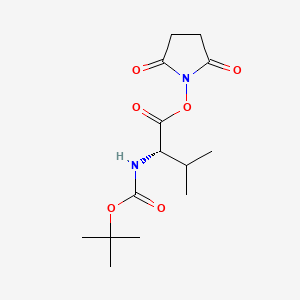

Boc-Val-OSu

Description

The exact mass of the compound tert-Butyl (S)-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-methylpropyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O6/c1-8(2)11(15-13(20)21-14(3,4)5)12(19)22-16-9(17)6-7-10(16)18/h8,11H,6-7H2,1-5H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBDBYGSGKMZPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3392-12-9 | |

| Record name | NSC164060 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl (S)-[1-[[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl]-2-methylpropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Boc-Val-OSu?

An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-Val-OSu

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of N-α-(tert-butoxycarbonyl)-L-valine N-hydroxysuccinimide ester, commonly abbreviated as this compound. It is designed for researchers, chemists, and drug development professionals who utilize peptide synthesis in their work. We will move beyond a simple datasheet presentation to discuss the causality behind its reactivity, its practical applications, and the self-validating protocols that ensure successful synthesis.

Core Identity and Physicochemical Characteristics

This compound is a critical reagent in synthetic organic chemistry, specifically in the domain of solid-phase peptide synthesis (SPPS). It is an amino acid derivative where the alpha-amino group of L-valine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester.[1][2] This dual modification renders the molecule ideally suited for the controlled, stepwise addition of a valine residue to a growing peptide chain.

The Boc group provides temporary protection, which can be removed under specific acidic conditions, while the NHS ester facilitates efficient amide bond formation under mild conditions.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3392-12-9 | [1][5] |

| Molecular Formula | C₁₄H₂₂N₂O₆ | [1][5] |

| Molecular Weight | 314.33 g/mol | [1][5] |

| Appearance | Solid | |

| Optical Activity | [α]20/D −38±1°, c = 2% in dioxane | |

| Storage Temperature | −20°C | [6] |

Molecular Structure and the Basis of Reactivity

The utility of this compound is a direct consequence of its tripartite structure: the Boc protecting group, the valine residue, and the OSu activating group. Understanding the function of each component is crucial for its effective use.

-

The Boc Protecting Group: The tert-butoxycarbonyl group is an acid-labile protecting group.[7] Its role is to render the nucleophilic alpha-amino group of valine unreactive, thereby preventing self-polymerization or unwanted side reactions during the coupling step. The Boc group is stable to a wide range of basic and nucleophilic conditions but is readily cleaved by moderate acids, most commonly trifluoroacetic acid (TFA), regenerating the free amine for the next coupling cycle.[3][8] This orthogonal stability is a cornerstone of the Boc-SPPS strategy.[7]

-

The Valine Residue: Valine is an aliphatic amino acid characterized by its bulky, sterically hindering isopropyl side chain. This steric bulk can influence the kinetics of the coupling reaction, sometimes requiring longer reaction times or more potent coupling conditions compared to less hindered amino acids like glycine or alanine.

-

The N-hydroxysuccinimide (OSu) Ester: This is the engine of the molecule's reactivity. The N-hydroxysuccinimide moiety is an excellent leaving group. By forming an ester with the valine carboxyl group, it significantly increases the electrophilicity of the carbonyl carbon. This "activation" makes the carbonyl group highly susceptible to nucleophilic attack by the free N-terminal amine of a growing peptide chain, leading to the formation of a stable amide (peptide) bond.[9]

Mechanism of Amide Bond Formation

The coupling reaction is a classic nucleophilic acyl substitution. The deprotected N-terminal amine of the peptide-resin attacks the activated carbonyl carbon of this compound. The tetrahedral intermediate formed then collapses, expelling the stable N-hydroxysuccinimide anion to form the new peptide bond.

Experimental Protocols and Methodological Rationale

The successful application of this compound requires adherence to protocols that account for its chemical properties. The following outlines a standard coupling cycle within a Boc-SPPS workflow, emphasizing the causality behind each step.

Standard Boc-SPPS Coupling Cycle

This protocol assumes the synthesis is proceeding after the successful coupling of the previous amino acid.

-

Resin Swelling (Equilibration):

-

Step: Wash the peptide-resin with Dichloromethane (DCM) (3x).

-

Rationale: DCM is an excellent solvent for swelling the polystyrene-based resins typically used in Boc-SPPS, ensuring that reactive sites within the resin beads are fully accessible to reagents.

-

-

Boc Deprotection (Acidolysis):

-

Step: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[3]

-

Rationale: TFA is a strong enough acid to quantitatively cleave the acid-labile Boc group, exposing the N-terminal primary amine. The DCM serves as the solvent. A scavenger, such as dithiothreitol (DTE), may be included if sensitive residues like Met or Trp are present in the sequence.[3]

-

-

Washing:

-

Step: Wash the resin with DCM (3x), followed by Isopropanol (IPA) (2x), and then DCM (3x).

-

Rationale: This extensive washing sequence is critical. The DCM washes remove residual TFA. The IPA wash helps remove any remaining salts and can disrupt secondary structures. The final DCM washes prepare the resin for the subsequent neutralization step.

-

-

Neutralization:

-

Step: Treat the resin with a solution of 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM or N,N-Dimethylformamide (DMF) for 5-10 minutes (2x).

-

Rationale: The deprotection step leaves the newly exposed amine as a trifluoroacetate salt. This salt is unreactive in the coupling reaction. The hindered, non-nucleophilic base DIPEA deprotonates the ammonium salt to regenerate the free primary amine (R-NH₂) required for nucleophilic attack.

-

-

Coupling:

-

Step: Add a pre-dissolved solution of this compound (typically 2-4 equivalents relative to resin capacity) in DMF or DCM to the neutralized peptide-resin. Agitate for 1-4 hours.

-

Rationale: this compound is an "active ester" and generally does not require additional in-situ coupling reagents. The reaction proceeds upon mixing with the free amine. DMF is a common solvent due to its excellent solvating properties for both the protected amino acid and the growing peptide chain. The reaction time can be longer for valine due to steric hindrance.

-

-

Post-Coupling Wash:

-

Step: Wash the resin with DMF (3x) and DCM (3x).

-

Rationale: This removes excess this compound and the N-hydroxysuccinimide byproduct, ensuring the purity of the peptide-resin before the next cycle.

-

Protocol Validation: The Kaiser Test

A key aspect of trustworthy synthesis is in-process monitoring. After the coupling step (and before the next deprotection), a small sample of the resin can be tested using the Kaiser ninhydrin test.

-

Positive Result (Blue Bead): Indicates the presence of free primary amines, meaning the coupling reaction was incomplete.

-

Negative Result (Yellow/Clear Bead): Indicates the absence of free primary amines, confirming a successful coupling.

This self-validating step prevents the propagation of deletion sequences, which are notoriously difficult to separate from the target peptide during final purification.

Sources

- 1. This compound | C14H22N2O6 | CID 98768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. omizzur.com [omizzur.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

A Technical Guide to Boc-Val-OSu: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of N-α-(tert-Butoxycarbonyl)-L-valine N-hydroxysuccinimide ester (Boc-Val-OSu), a critical reagent in the field of peptide synthesis and drug discovery. We will delve into its fundamental properties, the chemical principles guiding its use, a detailed protocol for its application in Solid-Phase Peptide Synthesis (SPPS), and its role in the development of novel therapeutics.

Core Properties of this compound

This compound is a derivative of the amino acid L-valine, strategically modified for efficient incorporation into a growing peptide chain. The key modifications are the N-α-Boc protecting group and the C-terminus N-hydroxysuccinimide (OSu) ester. These features render the molecule stable for storage and highly reactive under specific conditions, making it a valuable building block in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 3392-12-9 | [1] |

| Molecular Weight | 314.33 g/mol | |

| Molecular Formula | C₁₄H₂₂N₂O₆ | |

| Synonyms | Boc-L-valine hydroxysuccinimide ester, this compound | [1] |

| Appearance | Solid | |

| Storage Temperature | -20°C |

The Chemistry of this compound in Peptide Synthesis

The utility of this compound in peptide synthesis is rooted in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This classical approach relies on the graduated acid lability of protecting groups to control the stepwise assembly of amino acids.[2][3]

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group on the α-amino group of valine serves as a temporary shield. Its primary function is to prevent self-polymerization of the amino acid and to ensure that the coupling reaction occurs specifically at the N-terminus of the growing peptide chain.[2][4] The Boc group is stable under the conditions of peptide coupling but can be readily removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[2][5] This selective removal is the cornerstone of the stepwise elongation of the peptide.

The N-Hydroxysuccinimide (OSu) Ester: An Activated Intermediate

The N-hydroxysuccinimide ester at the C-terminus of this compound is a highly effective activating group.[6] Carboxylic acids themselves are not sufficiently reactive to form an amide bond with the free amine of the growing peptide chain. The OSu group transforms the carboxyl group into a good leaving group, facilitating nucleophilic attack by the N-terminal amine of the resin-bound peptide.[7][8] This reaction proceeds efficiently under mild conditions to form a stable peptide bond, releasing N-hydroxysuccinimide (NHS) as a water-soluble byproduct that is easily washed away.[9]

The mechanism for this coupling reaction is illustrated below:

Caption: Mechanism of peptide bond formation using this compound.

Step-by-Step Protocol for this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating this compound into a peptide chain using the Boc/Bzl strategy on a solid support, such as a Merrifield resin.

Materials and Reagents

-

Resin (e.g., Merrifield resin pre-loaded with the first amino acid)

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Isopropanol (IPA)

-

Scavengers (e.g., dithiothreitol - DTE, if synthesizing peptides with Trp, Cys, or Met)[4]

-

Kaiser (ninhydrin) test kit

Experimental Workflow

The SPPS cycle is a repetitive process of deprotection, neutralization, and coupling.

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.

Detailed Procedure

1. Resin Swelling:

-

Place the resin in a reaction vessel.

-

Add DCM and allow the resin to swell for 30-60 minutes with gentle agitation.[5]

-

Drain the solvent.

2. Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the swollen resin.[5]

-

Agitate for 5 minutes for a pre-wash, then drain.[5]

-

Add a fresh solution of 50% TFA in DCM and agitate for 15-25 minutes for complete deprotection.[4][5]

-

Causality: TFA is a moderately strong acid that cleaves the acid-labile Boc group without affecting the more stable benzyl-based side-chain protecting groups or the resin linkage.[2] The two-step process ensures efficient removal. If the peptide contains sensitive residues like Cysteine, Methionine, or Tryptophan, add a scavenger like DTE to the TFA solution to prevent side reactions from the tert-butyl cation generated during deprotection.[4]

3. Washing:

-

Wash the resin thoroughly with DCM and then IPA to remove residual TFA and the cleaved Boc group.[5]

4. Neutralization:

-

The deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which is not nucleophilic.[10]

-

Add a solution of a hindered base, such as 5-10% DIEA in DCM, to the resin and agitate for 5-10 minutes. This deprotonates the ammonium salt to yield a free amine.[10]

-

Causality: A hindered base like DIEA is used because it is non-nucleophilic and sterically hindered, preventing it from participating in unwanted side reactions.[10]

5. Washing:

-

Wash the resin with DCM to remove the excess base and the resulting salt.

6. Coupling:

-

Dissolve 2-4 equivalents of this compound in DMF.

-

Add the solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.[5]

-

Causality: Valine is a sterically hindered amino acid, which can sometimes lead to slower coupling reactions. Using a pre-activated form like an OSu ester enhances the reaction rate and efficiency. For particularly difficult couplings, alternative activating agents like HBTU or HATU can be used in conjunction with the Boc-protected amino acid.[11]

7. Monitoring and Washing:

-

Perform a Kaiser (ninhydrin) test to monitor the completion of the coupling reaction. A blue color indicates the presence of free primary amines (incomplete reaction), while a yellow/colorless result signifies a complete reaction.

-

If the test is positive, the coupling step should be repeated.

-

Once the test is negative, wash the resin with DMF and DCM to remove excess reagents and the NHS byproduct.

8. Repeat Cycle:

-

Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

9. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5]

Applications in Drug Discovery and Development

This compound, as a fundamental building block for peptide synthesis, plays a crucial role in the discovery and development of new drugs. Peptides are increasingly important as therapeutic agents due to their high specificity and potency.

The ability to precisely incorporate valine into a peptide sequence is critical for several reasons:

-

Structure and Conformation: The bulky, hydrophobic side chain of valine influences the secondary and tertiary structure of peptides, which is often essential for their biological activity and binding affinity to therapeutic targets.

-

Enzyme Inhibition: Many enzyme inhibitors are peptide-based, and the specific sequence, including the placement of residues like valine, is key to their inhibitory function.

-

Peptide-Drug Conjugates: this compound can be used in the synthesis of peptide linkers for antibody-drug conjugates (ADCs) or other targeted drug delivery systems.

While specific drug development case studies directly citing this compound are often proprietary, its application is implicit in the synthesis of a vast number of peptide-based drug candidates and research compounds. The principles of organic synthesis are foundational to the creation of novel drug molecules, allowing medicinal chemists to design and construct compounds with desired therapeutic properties.[]

Safety and Handling

This compound is a laboratory chemical and should be handled with appropriate safety precautions. It is classified as causing skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[1]

-

Storage: Store in a tightly sealed container in a freezer at -20°C. The compound is air-sensitive.[1]

Conclusion

This compound is a cornerstone reagent for researchers and developers in the field of peptide science. Its carefully designed chemical properties—a labile Boc protecting group and a highly reactive OSu ester—provide a reliable and efficient means of incorporating the sterically hindered amino acid valine into synthetic peptides. A thorough understanding of the underlying chemical principles and adherence to established protocols are paramount for its successful application in the synthesis of peptides for basic research and for the development of the next generation of peptide-based therapeutics.

References

-

McLuckey, S. A., & O'Hair, R. A. J. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Journal of the American Society for Mass Spectrometry, 21(12), 2074–2085*. [Link]

-

DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved January 20, 2026, from [Link]

-

Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Retrieved January 20, 2026, from [Link]

-

Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515. [Link]

-

Merck Millipore. (n.d.). Safety Data Sheet for Boc-Val-OH 853011. Retrieved January 20, 2026, from [Link]

-

Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved January 20, 2026, from [Link]

-

Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 20, 2026, from [Link]

-

Albericio, F., & Kruger, H. G. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(21), 7383-7399*. [Link]

-

AAPPTec. (n.d.). MSDS - Safety Data Sheet for Boc-Gly-OSu. Retrieved January 20, 2026, from [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(6), 421-437*. [Link]

-

The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

-

The Ohio State University College of Pharmacy. (n.d.). Research in Drug Development & Discovery. Retrieved January 20, 2026, from [Link]

-

Balliol College, Oxford. (2025, April 16). Insight Into Science 2025 - Structure Based Drug Discovery [Video]. YouTube. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. peptide.com [peptide.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. chempep.com [chempep.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bachem.com [bachem.com]

- 7. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's In-Depth Technical Guide to Boc-L-valine Hydroxysuccinimide Ester: Supplier Selection, Purity Verification, and Impact on Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Activated Amino Acids in Peptide Synthesis

In the precise and demanding world of synthetic peptide chemistry, the quality of each building block is paramount to the success of the final product. Boc-L-valine hydroxysuccinimide ester (Boc-Val-OSu) is a critical activated amino acid derivative, extensively utilized in Boc-based solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group provides robust, acid-labile protection of the α-amino group, while the N-hydroxysuccinimide (NHS) ester function pre-activates the carboxylic acid for efficient amide bond formation.[1] This strategic combination allows for the stepwise and controlled elongation of peptide chains, a cornerstone of modern therapeutic peptide and protein development.[2]

However, the seemingly straightforward nature of this reagent belies a critical dependency on its purity. The presence of even minor impurities can have a cascading effect on the synthesis, leading to a host of undesirable side products, complicating purification, and ultimately compromising the yield and biological activity of the target peptide.[1][3] This guide, from the perspective of a Senior Application Scientist, provides an in-depth analysis of Boc-L-valine hydroxysuccinimide ester, focusing on the practical aspects of supplier evaluation, rigorous purity assessment, and the causal relationship between reagent quality and synthesis outcomes.

I. Supplier Landscape and Purity Specifications: A Comparative Analysis

The selection of a reliable supplier is the first critical control point in ensuring the quality of your peptide synthesis. While many chemical vendors offer Boc-L-valine hydroxysuccinimide ester, their stated purity and the analytical rigor behind that claim can vary significantly. It is incumbent upon the researcher to look beyond the catalog number and scrutinize the technical data provided.

A review of prominent suppliers reveals a general commitment to high purity, typically ≥97.5% or ≥98%. However, the methods used to determine this purity and the level of detail provided in their documentation are key differentiators.

Table 1: Comparative Analysis of Supplier Specifications for Boc-L-valine Hydroxysuccinimide Ester

| Supplier | Product Name | Stated Purity | Analytical Method(s) Cited | Additional Specifications |

| Sigma-Aldrich | This compound | ≥98.5% (N) | Elemental Analysis (Nitrogen) | Optical Activity: [α]20/D −38±1°, c = 2% in dioxane. |

| Thermo Fisher Scientific | BOC-L-Valine hydroxysuccinimide ester, 98% | ≥97.5% (HPLC) | HPLC, Infrared Spectrum | Specific Optical Rotation: -36.0° to -40.0°.[4] |

| Chem-Impex | Boc-L-valine N-hydroxysuccinimide ester | ≥ 98% (Assay) | Assay | Optical Rotation: [a]20D = -38 ± 3 º (C=2 in Dioxane).[5] |

Expert Insight: The method of purity determination is a crucial detail. A purity claim based on elemental analysis (like %N) provides a measure of the overall nitrogen content but may not distinguish the target compound from nitrogen-containing impurities. In contrast, a specification based on High-Performance Liquid Chromatography (HPLC) offers a more accurate representation of the desired active ester's purity relative to process-related impurities and degradation products.[4] Therefore, a supplier providing HPLC-based purity data should be prioritized. Always request a lot-specific Certificate of Analysis (CoA) to verify the purity and analytical methods used for the batch you are purchasing.

II. The Chemistry of Purity: Synthesis and Potential Impurities

Understanding the synthetic route to Boc-L-valine hydroxysuccinimide ester is fundamental to anticipating potential impurities. The most common laboratory and industrial synthesis involves the coupling of N-Boc-L-valine with N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent, most frequently N,N'-Dicyclohexylcarbodiimide (DCC).[6]

Caption: Synthesis of this compound via DCC/NHS coupling.

While effective, this reaction is not without its challenges and potential for side reactions, which directly impact the purity of the final product.

Key Potential Impurities:

-

N,N'-Dicyclohexylurea (DCU): This is the primary byproduct of the DCC coupling reaction.[7] DCU is notoriously difficult to remove from the desired product due to its limited solubility in many organic solvents, often co-precipitating with the NHS ester.[8][9] Residual DCU in the final product is a non-reactive impurity but will artificially inflate the perceived yield and can complicate subsequent reaction monitoring.

-

Unreacted N-Boc-L-valine: Incomplete reaction will leave residual starting material. This unreacted acid can compete with the activated ester during the peptide coupling step, leading to incomplete coupling and the formation of deletion sequences in the final peptide.[10]

-

N-acylurea: A significant side reaction can occur where the activated O-acylisourea intermediate rearranges to form a stable, unreactive N-acylurea.[11] This impurity is particularly problematic as it consumes the starting material and is difficult to separate from the desired product.

-

Hydrolysis Product (N-Boc-L-valine): this compound is sensitive to moisture.[7] Hydrolysis of the NHS ester regenerates the starting carboxylic acid, reducing the potency of the reagent and leading to the same issues as unreacted starting material.

III. A Self-Validating System: Protocols for Purity Verification

Trust in a supplier's CoA is important, but for critical applications in drug development, in-house verification is a cornerstone of a robust quality control system. Here, we provide detailed, field-proven protocols for the analysis of Boc-L-valine hydroxysuccinimide ester purity.

Protocol 1: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed to separate the active this compound from its potential non-polar impurities and degradation products.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Gradient Elution:

-

0-20 min: 5% B to 95% B

-

20-25 min: Hold at 95% B

-

25.1-30 min: 95% B to 5% B (re-equilibration)

-

-

-

Sample Preparation:

-

Accurately weigh and dissolve Boc-L-valine hydroxysuccinimide ester in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

-

-

Data Analysis:

-

Calculate the percentage purity by dividing the peak area of the main component (this compound) by the total area of all peaks detected in the chromatogram.

-

Causality Behind Experimental Choices:

-

The C18 stationary phase provides excellent retention for the moderately non-polar Boc-protected amino acid ester.

-

A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities, from the more polar unreacted Boc-L-valine to the less polar N-acylurea byproduct.

-

TFA is used as an ion-pairing agent to improve peak shape and resolution.

-

Detection at 210 nm allows for the sensitive detection of the peptide bond and other chromophores present in the molecule and its impurities.

Protocol 2: Structural Confirmation and Purity Assessment by Quantitative ¹H-NMR (qNMR)

qNMR is a powerful primary method for both structural verification and the absolute quantification of purity without the need for a specific reference standard of the compound itself.[9]

Instrumentation and Reagents:

-

NMR Spectrometer (≥400 MHz)

-

High-purity deuterated solvent (e.g., DMSO-d₆)

-

High-purity internal standard with a known concentration (e.g., maleic acid)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Boc-L-valine hydroxysuccinimide ester and a similar, accurately weighed amount of the internal standard into a clean, dry NMR tube.

-

Add a precise volume (e.g., 0.75 mL) of deuterated solvent. Ensure complete dissolution.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton of interest) to ensure full signal recovery. A D1 of 30 seconds is a conservative starting point.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the peaks of interest).[12]

-

-

Data Processing and Analysis:

-

Carefully phase the spectrum and perform baseline correction.

-

Integrate a well-resolved signal from Boc-L-valine hydroxysuccinimide ester (e.g., the methine proton of the valine residue) and a signal from the internal standard.

-

Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

-

Causality Behind Experimental Choices:

-

DMSO-d₆ is a suitable solvent that can dissolve both the analyte and many common internal standards.

-

A long relaxation delay is critical for accurate quantification, as it allows all protons to fully relax between pulses, ensuring that the signal intensity is directly proportional to the number of nuclei.[12]

-

The use of a certified internal standard provides a reference point for calculating the absolute purity of the analyte.

Caption: A self-validating quality control workflow for this compound.

IV. The Domino Effect: Impact of Impurities on Solid-Phase Peptide Synthesis

The use of suboptimal purity Boc-L-valine hydroxysuccinimide ester can initiate a cascade of undesirable events during SPPS, significantly impacting the final outcome.

-

Formation of Deletion Sequences: The most direct consequence of using low-purity reagent (containing unreacted Boc-L-valine or its hydrolysis product) is incomplete coupling. If the acylation of the free amine on the growing peptide chain does not go to completion, a portion of the chains will lack the intended valine residue. This leads to the synthesis of "deletion sequences," which are often difficult to separate from the full-length target peptide due to their similar physicochemical properties.[10]

-

Reduced Yield of Target Peptide: Every impurity that is not the active NHS ester effectively reduces the molar equivalence of the reagent. This leads to lower coupling efficiency and, consequently, a lower overall yield of the desired full-length peptide. Even a few percentage points of impurity in each of the many amino acid derivatives used in a long synthesis can dramatically reduce the final crude product yield.[1]

-

Increased Burden on Purification: The presence of deletion sequences, truncated peptides, and other side products generated due to impure reagents significantly complicates the downstream purification process. This often necessitates more rigorous and time-consuming HPLC purification steps, leading to lower recovery of the final pure peptide and increased solvent consumption.[1]

Caption: The cascading negative impact of impure this compound.

V. Conclusion: A Commitment to Quality as a Prerequisite for Success

Boc-L-valine hydroxysuccinimide ester is more than just a chemical commodity; it is a precision tool for the construction of complex biomolecules. As such, its quality cannot be taken for granted. For researchers and drug development professionals, establishing a rigorous process for supplier vetting and in-house quality control is not an optional extra—it is a fundamental prerequisite for reproducible and successful peptide synthesis. By understanding the synthetic origin of potential impurities, implementing robust analytical verification methods, and appreciating the profound impact of purity on the final synthetic outcome, scientists can mitigate risks, improve efficiency, and ensure the integrity of their research and development efforts. The principles and protocols outlined in this guide provide a framework for achieving this critical objective.

References

-

MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.

-

NINGBO INNO PHARMCHEM CO.,LTD. Peptide Synthesis with NHS: A Guide for Manufacturers. [Link]

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. [Link]

-

ResearchGate. (2013, February 9). How to remove dicyclohexylurea without column separation from the "DCC + Amine + Carboxylate -> Amide" condensation reaction. [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Wang, P., Layfield, J., & Houghten, R. A. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298. [Link]

-

Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]

-

Taylor & Francis Online. Dicyclohexylurea – Knowledge and References. [Link]

-

Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of natural products, 75(4), 834–851. [Link]

-

MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

-

Holzgrabe, U. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. TrAC Trends in Analytical Chemistry, 29(1), 117-130. [Link]

-

University of Bristol. Quantitative NMR Spectroscopy. [Link]

-

ResearchGate. (2018, April 25). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. [Link]

-

ResearchGate. (2006, August). Solid-Phase Synthesis of Peptide Radiopharmaceuticals Using Fmoc- N -ε-(Hynic-Boc)−Lysine, a Technetium-Binding Amino Acid: Application to Tc-99m-Labeled Salmon Calcitonin. [Link]

-

Kim, H. W., et al. (2017). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food science of animal resources, 37(4), 516–525. [Link]

-

ResearchGate. (2016, December 12). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. [Link]

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

-

Holzgrabe, U., & Malet-Martino, M. (2011). Quantitative NMR spectroscopy in drug analysis. [Link]

Sources

- 1. ajpamc.com [ajpamc.com]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. 440920050 [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Identification and suppression of decomposition during carbodiimide-mediated reactions of Boc-amino acids with phenols, hydroxylamines and amino acid ester hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

A-Z of Amine Protection: An In-depth Technical Guide to the Boc Group Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents.[1] Its widespread adoption stems from its ease of introduction, stability across a broad range of reaction conditions, and the mild acidic conditions required for its removal.[1][2][3] This guide provides a comprehensive exploration of the Boc protection mechanism, offering detailed reaction pathways, quantitative data, and robust experimental protocols to empower researchers in leveraging this critical synthetic tool.

I. Core Principles of Amine Protection with the Boc Group

Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity often necessitate protection to prevent undesired side reactions during complex synthetic sequences.[4] The Boc group effectively masks these properties by converting the amine into a carbamate, a significantly less reactive moiety.[1][4] This protection strategy is governed by several key principles:

-

Robustness and Orthogonality: The Boc group is stable under a wide array of conditions, including exposure to most bases, nucleophiles, and reducing agents.[5][6] This stability allows for its use in concert with other protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, enabling complex, multi-step syntheses.[5][7][8] This "orthogonality" is a critical concept in modern synthetic strategy.[5][8]

-

Mild and Selective Deprotection: A defining feature of the Boc group is its lability under acidic conditions.[5][9] This allows for its selective removal without disturbing other acid-sensitive functionalities when appropriate conditions are chosen. The byproducts of deprotection are typically volatile (carbon dioxide and isobutene), simplifying purification.[4][7]

-

Predictable Reactivity: The mechanisms for both the introduction and removal of the Boc group are well-understood, allowing for predictable outcomes and optimization of reaction conditions.[10][11][12]

II. The Mechanism of Boc Protection: A Nucleophilic Acyl Substitution

The introduction of the Boc group onto an amine is typically accomplished using di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[13][14] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[1][15] This attack forms a transient tetrahedral intermediate.[1] The intermediate then collapses, expelling a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into tert-butanol and carbon dioxide gas.[1][11]

The reaction can be performed with or without a base.[1] In the absence of a base, the tert-butyl carbonate leaving group is protonated by the newly formed carbamate.[1] When a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is employed, it deprotonates the positively charged amine in the intermediate, which can accelerate the reaction.[1][12]

Visualization of the Boc Protection Mechanism

Caption: Mechanism of Boc protection of an amine.

III. The Mechanism of Boc Deprotection: An Acid-Catalyzed Elimination

The removal of the Boc group is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the reagents of choice.[9][16] The deprotection mechanism is an acid-catalyzed elimination reaction.

The process begins with the protonation of the carbamate's carbonyl oxygen by the acid.[8] This protonation makes the carbonyl carbon more electrophilic and weakens the tert-butyl-oxygen bond, transforming the oxygen into a better leaving group.[7][8] The protonated carbamate then undergoes fragmentation, cleaving the tert-butyl-oxygen bond to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7][17]

The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[7][10] The liberated amine is typically protonated by the excess acid in the reaction mixture, forming an amine salt as the final product.[8]

Potential Side Reactions

A notable complication during deprotection is the reactivity of the generated tert-butyl cation.[9] This electrophilic species can alkylate other nucleophilic residues within the molecule, such as the side chains of tryptophan or methionine, leading to undesired byproducts.[5][9] To mitigate this, "scavengers" like anisole or thioanisole are often added to the reaction mixture to trap the tert-butyl cation.[8][9]

Visualization of the Boc Deprotection Mechanism

Caption: Mechanism of acid-catalyzed Boc deprotection.

IV. Experimental Protocols

A. General Protocol for Boc Protection of a Primary Amine

This protocol is a general guideline and may require optimization based on the specific substrate.

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic mixture of chloroform and water)[16]

-

Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP))[16]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the amine (1.0 equivalent) in the chosen solvent.

-

Add the base (1.1-1.5 equivalents). For reactions using sodium bicarbonate in a biphasic system, a saturated aqueous solution is used.[9]

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) portion-wise to the stirred solution.[1]

-

Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[1]

-

Upon completion, dilute the reaction mixture with an organic solvent if necessary.

-

Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl, if a base like TEA was used), saturated sodium bicarbonate solution, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.[1]

-

Purify the product by column chromatography on silica gel if necessary.

B. General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (optional, e.g., anisole or thioanisole)[9]

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected amine in DCM (a typical concentration is 0.1-0.5 M).

-

If using a scavenger, add it to the solution (typically 5-10% v/v).

-

Add TFA to the solution. A common concentration is 20-50% TFA in DCM.[18]

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Deprotection is usually rapid, often completing within 30 minutes to a few hours.[9]

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.[1]

-

The product is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a mild base, such as saturated sodium bicarbonate solution, until the aqueous layer is basic.[1]

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[1]

V. Data Presentation: Comparison of Deprotection Conditions

The choice of deprotection agent can be critical, especially when other acid-sensitive groups are present in the substrate.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 20-50% in DCM, room temp[18] | Fast, efficient, volatile byproducts[1] | Harsh acidity can cleave other acid-labile groups; can cause t-butylation side reactions[5] |

| Hydrochloric Acid (HCl) | 4 M in dioxane or ethyl acetate, room temp[9] | Cost-effective, readily available | Can be less selective than TFA for some substrates |

| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Stoichiometric amounts in DCM, room temp[9][19] | Can offer different selectivity; useful for acid-sensitive compounds[16][20] | Often require stoichiometric amounts; can be moisture sensitive[20] |

| Trimethylsilyl Iodide (TMSI) | 1.2-1.5 equivalents in DCM, room temp[16] | Mild conditions, useful for sensitive substrates[9] | Reagent can be expensive and moisture-sensitive |

VI. Conclusion

The Boc protecting group is an indispensable tool in the arsenal of the modern synthetic chemist. Its predictable reactivity, robust stability, and mild deprotection conditions make it a versatile choice for the protection of amines in a wide range of applications, from peptide synthesis to the development of novel pharmaceuticals. A thorough understanding of the mechanisms of Boc protection and deprotection, as detailed in this guide, is essential for its effective and strategic implementation in complex synthetic endeavors.

VII. References

-

Wikipedia. (2023, December 1). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Grokipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]

-

Quora. (2022, August 4). What is the protection of BOC in organic synthesis processes?. Retrieved from [Link]

-

National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 12. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Amine Protection / Deprotection [fishersci.co.uk]

- 17. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Amine Protection / Deprotection [fishersci.dk]

- 20. Lewis Acids - Wordpress [reagents.acsgcipr.org]

The Role of N-hydroxysuccinimide Esters in Peptide Coupling: A Guide to Mechanism and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxysuccinimide (NHS) esters are a cornerstone of modern bioconjugation and peptide synthesis, prized for their ability to efficiently form stable amide bonds.[1] This technical guide provides an in-depth exploration of the chemistry, mechanism, and practical application of NHS esters in peptide coupling. We delve into the fundamental principles of carboxylic acid activation, the synergistic role of carbodiimides, and the critical parameters governing reaction success. By synthesizing mechanistic theory with field-proven protocols, this document serves as an essential resource for researchers aiming to leverage NHS ester chemistry for the reliable synthesis of peptides, antibody-drug conjugates (ADCs), and other functionalized biomolecules.

The Fundamental Challenge: Peptide Bond Formation

The formation of a peptide bond—an amide linkage between the carboxyl group of one amino acid and the amino group of another—is a thermodynamically unfavorable condensation reaction. Simply mixing a carboxylic acid and an amine will not result in an efficient reaction. To drive the reaction forward under biologically compatible conditions, the carboxyl group must first be "activated" to create a more reactive electrophilic species that is susceptible to nucleophilic attack by the primary amine. This activation is the central principle behind all peptide coupling strategies.

N-Hydroxysuccinimide: The Premier Activating Agent

N-hydroxysuccinimide (NHS) has emerged as a premier reagent for this activation process.[1] Its primary role is to convert a weakly reactive carboxylic acid into a highly reactive "active ester," specifically an NHS ester.[2] These active esters strike an optimal balance between reactivity towards amines and stability, allowing for efficient and controlled coupling reactions.[3]

The Two-Step Activation Mechanism: The Synergy with Carbodiimides

The generation of an NHS ester is most commonly achieved using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) or N,N'-dicyclohexylcarbodiimide (DCC).[4] The process is a sequential, two-step reaction:

-

Carbodiimide Activation: The carbodiimide (e.g., EDC) reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to rapid hydrolysis in aqueous environments and can undergo side reactions.[5]

-

NHS Ester Formation: N-hydroxysuccinimide is added to the reaction. As a potent nucleophile, it attacks the O-acylisourea intermediate, displacing the carbodiimide urea byproduct and forming a more stable, amine-reactive NHS ester.[5] This intermediate is significantly more resistant to hydrolysis than the O-acylisourea, enhancing the overall efficiency of the subsequent coupling to the target amine.[4][6]

The resulting NHS ester can be readily attacked by a primary amine (e.g., the N-terminus of a peptide or the ε-amino group of a lysine residue), forming a stable amide bond and releasing NHS as a benign, water-soluble byproduct.[7][8]

Protocol: Labeling a Peptide/Protein with an NHS Ester

This protocol provides a general framework for conjugating an amine-reactive NHS ester probe (e.g., a fluorescent dye or biotin) to a protein or peptide. [9][10][11] Materials:

-

Protein/peptide with primary amines (1-10 mg/mL)

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or 0.1 M PBS, pH 7.2-7.4) [7][9]* Amine-reactive NHS ester reagent

-

Anhydrous DMSO or DMF [9]* Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification equipment (e.g., desalting column, dialysis cassette)

Methodology:

-

Prepare Protein: Dissolve the protein/peptide in the amine-free reaction buffer to a final concentration of 1-10 mg/mL. If the stock buffer contains amines, exchange it for the appropriate reaction buffer via dialysis or a desalting column. [11]2. Calculate Reagent Amount: Determine the amount of NHS ester needed. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point for achieving a moderate degree of labeling. [11]This ratio may need optimization depending on the desired outcome.

-

Prepare NHS Ester Solution: Equilibrate the vial of NHS ester to room temperature before opening. [11]Immediately before use, dissolve the calculated amount of NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock (e.g., 10 mg/mL). [10]4. Initiate Reaction: Add the NHS ester stock solution directly to the protein solution while gently vortexing. The final volume of organic solvent should ideally not exceed 10% of the total reaction volume. [11]5. Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice. [11]Longer incubation times (e.g., overnight at 4°C) can also be used. [9]6. Quench Reaction (Optional but Recommended): Stop the reaction by adding a small amount of quenching buffer to a final concentration of ~50 mM (e.g., add 50 µL of 1 M Tris per 1 mL of reaction). The primary amines in the Tris buffer will react with and consume any excess NHS ester. [7]Incubate for 15-30 minutes.

-

Purify Conjugate: Remove unreacted NHS ester, the NHS byproduct, and quenching buffer from the labeled protein using a desalting column, gel filtration, or dialysis. [9][10]

Protocol: Self-Validation of NHS Ester Reagent Activity

The reactivity of an NHS ester can diminish over time due to hydrolysis from improper storage. This simple spectrophotometric assay can verify if a reagent is still active before committing valuable biomolecules to a reaction. [12][13][14] Principle: The reaction of an NHS ester with an amine (aminolysis) or water (hydrolysis) releases the N-hydroxysuccinimide leaving group, which absorbs strongly at ~260 nm. [14]By measuring the absorbance before and after forcing complete hydrolysis with a strong base, one can determine the amount of active ester remaining.

Materials:

-

NHS ester reagent

-

Amine-free buffer (e.g., 10 mM phosphate buffer, pH 7.0)

-

0.5 N NaOH

-

UV-Vis Spectrophotometer and quartz cuvettes

Methodology:

-

Prepare Sample: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer.

-

Prepare Blank: Use 2 mL of the same amine-free buffer as a blank.

-

Initial Measurement (A_initial): Zero the spectrophotometer at 260 nm using the blank. Immediately measure the absorbance of the NHS ester solution. This reading represents any pre-existing hydrolyzed NHS in the sample. [12]4. Forced Hydrolysis: To 1 mL of the measured NHS ester solution, add 100 µL of 0.5 N NaOH to rapidly and completely hydrolyze all active esters. [12]5. Final Measurement (A_final): After 5-10 minutes, measure the absorbance of the base-treated solution at 260 nm.

-

Interpretation:

Troubleshooting and Advanced Considerations

-

Low Labeling Efficiency: This is often due to inactive (hydrolyzed) NHS ester, incorrect buffer pH, or the presence of competing nucleophiles (e.g., Tris buffer). Verify reagent activity and buffer composition. [15]* Protein Precipitation: High concentrations of organic solvent or over-labeling of the protein can cause precipitation. Keep the final solvent concentration below 10% and consider reducing the molar excess of the NHS ester.

-

Side Reactions: While highly selective for primary amines, NHS esters can exhibit minor reactivity with other nucleophilic side chains like tyrosine, serine, threonine, and cysteine under certain conditions, particularly at higher pH or with prolonged reaction times. [16][17]* Sulfo-NHS Esters: For applications requiring direct solubility in aqueous buffers without organic solvents, water-soluble Sulfo-NHS esters are an excellent alternative. They follow the same reaction mechanism but are less membrane-permeable. [14]

Conclusion

N-hydroxysuccinimide esters are indispensable tools in peptide and protein chemistry, enabling the precise and efficient formation of stable amide bonds. Their utility stems from a well-understood mechanism that converts a carboxylic acid into a stable, yet highly amine-reactive, intermediate. By mastering the critical reaction parameters—particularly pH, buffer composition, and reagent stability—researchers can reliably execute conjugation protocols to generate novel peptides, labeled proteins, and complex bioconjugates for a vast array of applications in research, diagnostics, and therapeutics.

References

- Vertex AI Search. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.

- Benchchem. An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds.

- Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.

- Thermo Fisher Scientific. Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.

- ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.

- Semantic Scholar. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis.

- Hopax Fine Chemicals. The Science Behind N-Hydroxysuccinimide: Activation and Coupling in Synthesis.

- MilliporeSigma. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.

- ResearchGate. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis.

- BOC Sciences. Peptide Synthesis with NHS: A Guide for Manufacturers.

- NIH. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC.

- BroadPharm. (2022). Protocol for PEG NHS Ester.

- G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.

- Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.

- Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.

- NEB. Reaction Conditions for Chemical Coupling (S9237).

- APExBIO. NHS ester labeling of amino biomolecules.

- StackExchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles.

- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.

- ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- RSC Publishing. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC).

- BOC Sciences. NHS Esters for Antibody Labeling.

- ResearchGate. Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities | Request PDF.

- University of Calgary. Ch27 : Peptide synthesis.

- Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. bachem.com [bachem.com]

- 3. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]

- 6. nbinno.com [nbinno.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. broadpharm.com [broadpharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. glenresearch.com [glenresearch.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. researchgate.net [researchgate.net]

A Tale of Two Guards: An In-depth Technical Guide to Boc and Fmoc Protecting Groups in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, particularly in the precise construction of peptides and other complex molecules, the strategic use of protecting groups is paramount. These chemical moieties act as temporary shields for reactive functional groups, preventing unintended side reactions and ensuring the controlled formation of desired bonds. Among the arsenal of protecting groups available to the modern chemist, two have risen to prominence for the protection of amines: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

This guide provides a comprehensive technical exploration of the core differences between Boc and Fmoc protecting groups. Moving beyond a simple list of facts, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, providing field-proven insights to inform your synthetic strategies.

The Principle of Orthogonality: A Foundation of Modern Synthesis

The choice between Boc and Fmoc fundamentally dictates the entire synthetic strategy, a concept rooted in the principle of orthogonality. In chemical synthesis, orthogonality refers to the ability to deprotect one functional group in the presence of another without affecting the latter.[1] The Boc and Fmoc protecting groups are a classic example of an orthogonal pair; Boc is labile to acid, while Fmoc is removed under basic conditions.[2] This fundamental difference in their deprotection chemistry allows for the selective and sequential unmasking of reactive sites, a cornerstone of complex molecular assembly, particularly in Solid-Phase Peptide Synthesis (SPPS).[3]

The Veteran Protector: The Tert-Butoxycarbonyl (Boc) Group

The Boc group, a stalwart in peptide synthesis, has been instrumental in the development of the field.[3] Its robustness and well-understood chemistry have made it a reliable choice for decades.

Chemical Nature and Protection

The Boc group is introduced to an amine via reaction with di-tert-butyl dicarbonate ((Boc)₂O), a process that proceeds through nucleophilic acyl substitution.[4] The resulting carbamate is stable to a wide range of nucleophiles and bases, offering robust protection during subsequent synthetic steps.[2]

The Mechanism of Acid-Labile Deprotection

The removal of the Boc group is achieved under acidic conditions, typically with trifluoroacetic acid (TFA).[4] The mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[5] The carbamic acid readily decomposes to release the free amine and carbon dioxide gas.[5]

Caption: Mechanism of Boc deprotection under acidic conditions.

Potential for Side Reactions

A critical consideration in Boc chemistry is the generation of the highly reactive tert-butyl cation during deprotection.[6] This electrophile can attack nucleophilic side chains of certain amino acids, such as tryptophan, methionine, and cysteine, leading to unwanted byproducts.[6] To mitigate this, "scavengers" like triisopropylsilane (TIS) or water are often added to the cleavage cocktail to trap the tert-butyl cations.[7]

Experimental Protocol: Boc Deprotection in SPPS

The following is a generalized protocol for the removal of the N-terminal Boc group from a resin-bound peptide.

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Scavenger (e.g., Triisopropylsilane (TIS), optional but recommended)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.

-

Deprotection Cocktail Preparation: Prepare the deprotection solution, typically 25-50% TFA in DCM. If required, add a scavenger such as 2.5% TIS.

-

Deprotection: Drain the swelling solvent and add the deprotection cocktail to the resin. Agitate the mixture for 20-30 minutes at room temperature.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid and byproducts.

-

Neutralization: To obtain the free amine for the subsequent coupling step, neutralize the resin by washing with a solution of 5-10% DIEA in DCM (2 times, 5 minutes each).

-

Final Washes: Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next amino acid coupling.

The Modern Contender: The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group emerged as a milder alternative to Boc, revolutionizing solid-phase peptide synthesis with its base-labile nature.[3] This key feature allows for an orthogonal protection strategy where acid-labile side-chain protecting groups can be employed.[8]

Chemical Nature and Protection

The Fmoc group is typically introduced by reacting an amine with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions.[9] The resulting carbamate is stable to acidic conditions, providing orthogonality to Boc and other acid-labile protecting groups.[9]

The Mechanism of Base-Labile Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[10] A weak base, most commonly a 20% solution of piperidine in dimethylformamide (DMF), abstracts the acidic proton from the C9 position of the fluorene ring.[10] This generates a carbanion that is stabilized by the aromatic fluorene system. The unstable intermediate then undergoes elimination, releasing the free amine, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate.[10] The excess piperidine in the deprotection solution acts as a scavenger, trapping the DBF to form a stable adduct and preventing its reaction with the newly liberated amine.[]

Caption: Mechanism of Fmoc deprotection under basic conditions.

Potential for Side Reactions

While generally milder, Fmoc deprotection is not without potential side reactions. Aspartimide formation can occur in sequences containing aspartic acid, leading to the formation of a cyclic imide and subsequent side products.[12] Racemization of sensitive amino acids like cysteine and histidine can also be a concern under basic conditions.[] Careful selection of coupling reagents and deprotection conditions can minimize these side reactions.[14]

Experimental Protocol: Fmoc Deprotection in SPPS

The following is a standard protocol for the removal of the N-terminal Fmoc group from a resin-bound peptide.

Materials:

-

Peptide-resin with an N-terminal Fmoc group

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes in a reaction vessel.

-

Initial Deprotection: Drain the swelling solvent and add the 20% piperidine/DMF solution to the resin. Agitate the slurry for 1-3 minutes at room temperature.

-

Drain: Drain the deprotection solution.

-

Main Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15-20 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

-

Monitoring (Optional but Recommended): The completion of the deprotection can be monitored by performing a Kaiser test (ninhydrin test) on a few beads of the resin.[8] A positive test (blue color) indicates the presence of free primary amines. Alternatively, the UV absorbance of the fluorenyl group in the collected filtrate can be monitored.[]

Head-to-Head Comparison: Boc vs. Fmoc

The choice between Boc and Fmoc chemistry is a critical decision in the design of a synthetic route. The following table summarizes the key differences to guide this selection process.

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Deprotection Condition | Acid-labile (e.g., TFA)[3] | Base-labile (e.g., 20% piperidine in DMF)[3] |

| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc) and hydrogenolysis-labile groups (e.g., Cbz).[15] | Orthogonal to acid-labile groups (e.g., Boc, tBu) and hydrogenolysis-labile groups. |

| Side-Chain Protection Strategy | Typically benzyl-based (Bzl), requiring strong acid (e.g., HF) for final cleavage. | Typically tert-butyl-based (tBu), removed simultaneously with final cleavage by TFA.[14] |

| Key Advantage | Robust and well-established. Can be advantageous for synthesizing long or hydrophobic peptides prone to aggregation.[14] | Milder deprotection conditions, compatible with a wider range of sensitive functional groups and automated synthesis.[3] |

| Key Disadvantage | Requires strong, hazardous acids (e.g., HF) for final cleavage, necessitating specialized equipment. Potential for side reactions from the tert-butyl cation.[1] | Potential for base-induced side reactions like aspartimide formation and racemization.[12] |

| Monitoring | More complex to monitor deprotection in real-time. | Deprotection can be easily monitored by UV spectroscopy of the dibenzofulvene byproduct.[] |

Making the Right Choice: A Scientist's Perspective

The decision to employ Boc or Fmoc chemistry is not merely a matter of preference but a strategic choice based on the specific requirements of the target molecule and the overall synthetic plan.

-

For routine peptide synthesis, especially with automated synthesizers, the Fmoc strategy is often the method of choice. Its milder deprotection conditions and ease of monitoring have contributed to its widespread adoption.[3]

-